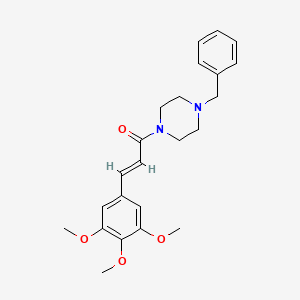
(2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , often referred to as a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
Synthesis
The synthesis of this compound typically involves the reaction between a benzylpiperazine derivative and a trimethoxyphenyl propene derivative. The reaction conditions often include solvents like acetonitrile and catalysts such as potassium carbonate. A detailed synthetic route can be found in literature, illustrating the stepwise formation of the target compound from simpler precursors .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Effects
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate that it is particularly potent against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological effects. Preliminary studies have indicated that it may act as an anxiolytic or antidepressant agent by modulating serotonin and dopamine pathways. Behavioral assays in animal models have shown promising results, warranting further investigation into its mechanisms of action .
Case Studies
- Case Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls .
- Antimicrobial Efficacy : In a recent study assessing various derivatives for antimicrobial activity, this compound exhibited an MIC of 32 µg/mL against E. coli, highlighting its potential for further development as an antimicrobial agent .
- Neuropharmacological Assessment : In an animal model for anxiety, administration of the compound resulted in decreased anxiety-like behavior in the elevated plus maze test compared to vehicle-treated controls, suggesting its potential therapeutic effects on anxiety disorders .
科学研究应用
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to (2E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit significant anti-inflammatory properties. These compounds are being explored as potential inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:
- Inhibition Mechanism : The compound's structure allows it to interact with the COX active site, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins.
- Case Studies : A study demonstrated that derivatives of this compound significantly inhibited COX-II activity, showcasing a reduction in inflammation markers in vitro and in vivo models .
Antitumor Activity
The compound has also shown promise in cancer research:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Research Findings : Studies have reported that similar piperazine derivatives can inhibit tumor growth in various cancer cell lines by promoting cell cycle arrest and apoptosis .
Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's:
- Inhibition Profile : Preliminary data indicate that this compound can enhance cholinergic transmission by inhibiting acetylcholinesterase, thus increasing acetylcholine levels in synapses.
- Clinical Relevance : The enhancement of neurotransmitter availability may provide symptomatic relief in Alzheimer's patients, as evidenced by ongoing clinical trials investigating similar compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:
| Structural Feature | Impact on Activity |
|---|---|
| Benzylpiperazine | Enhances binding affinity to target enzymes |
| Trimethoxyphenyl | Increases lipophilicity and cellular uptake |
| Enone moiety | Contributes to electrophilic reactivity, facilitating interactions with biological targets |
属性
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-27-20-15-19(16-21(28-2)23(20)29-3)9-10-22(26)25-13-11-24(12-14-25)17-18-7-5-4-6-8-18/h4-10,15-16H,11-14,17H2,1-3H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTDYQRCBHONAW-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













